molecular formula C20H11NO4S2 B15300614 11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione

11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione

Cat. No.: B15300614
M. Wt: 393.4 g/mol
InChI Key: VNRNZTSGJZBCHH-UHFFFAOYSA-N
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Description

17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the hydroxyphenyl and dithia-aza groups. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the hydroxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione stands out due to its unique tetracyclic structure and the presence of both hydroxyphenyl and dithia-aza groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H11NO4S2

Molecular Weight

393.4 g/mol

IUPAC Name

17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,12(16)-pentaene-2,9,14-trione

InChI

InChI=1S/C20H11NO4S2/c22-12-8-4-3-7-11(12)13-14-15(23)9-5-1-2-6-10(9)16(24)17(14)26-19-18(13)27-20(25)21-19/h1-8,13,22H,(H,21,25)

InChI Key

VNRNZTSGJZBCHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)C4=CC=CC=C4C3=O)SC5=C2SC(=O)N5)O

Origin of Product

United States

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